4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-furoyl)piperidine
Overview
Description
4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-furoyl)piperidine is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.18992602 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Triazole Derivatives
Triazole derivatives are of significant interest due to their broad range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Research has focused on developing novel triazoles for therapeutic purposes, highlighting the importance of exploring new synthetic methods and evaluating their potential uses in treating various diseases. This research underscores the ongoing interest in triazole compounds for their versatile therapeutic applications (Ferreira et al., 2013).
Piperazine Analogs
Piperazine and its analogs play a crucial role in the development of drugs with diverse pharmacological activities. The review of anti-mycobacterial compounds where piperazine serves as a vital building block emphasizes its significance in medicinal chemistry. Such compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, indicating the potential of piperazine derivatives in addressing global health challenges (Girase et al., 2020).
Arylmethylidenefuranones
The review on arylmethylidene derivatives of 3H-furan-2-ones with C-, N-, N,N-, and N,O-nucleophilic agents presents a diverse array of synthesized compounds, including amides, pyrrolones, and benzofurans. This diversity in chemical reactions and product formation highlights the complexity and potential of such compounds in various applications, possibly including the development of novel therapeutic agents (Kamneva et al., 2018).
Antifungal Compounds
Research on Piper species has identified several compounds with antifungal activities, including amides, flavonoids, and lignans. These findings suggest the potential of compounds derived from natural sources in developing new antifungal agents, which could be relevant to the broader applications of "4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-furoyl)piperidine" in combating fungal infections (Xu & Li, 2011).
Properties
IUPAC Name |
[4-[(4-butyltriazol-1-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-3-5-15-13-21(19-18-15)12-14-7-9-20(10-8-14)17(22)16-6-4-11-23-16/h4,6,11,13-14H,2-3,5,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIXVQWMLRDOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN(N=N1)CC2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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